molecular formula C28H28F2 B6592604 1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]- CAS No. 221526-80-3

1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-

Cat. No. B6592604
CAS RN: 221526-80-3
M. Wt: 402.5 g/mol
InChI Key: FJTKLKYXSCOTTL-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the biphenyl family, which is a class of organic compounds that have two phenyl rings connected by a single bond.

Scientific Research Applications

Synthesis and Mesomorphic Properties

The compound 1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]- and its analogues have been synthesized to study their correlations between molecular structure and mesomorphic properties. These compounds show promise due to their unique mesomorphic and dielectric properties, making them suitable for applications in liquid crystal technology. Research indicates that the trifluoro-substituted analogues of these compounds offer a balance between low dielectric anisotropy and lower clearing points, making them valuable for specific liquid crystal applications (Kula et al., 2013).

Liquid Crystal Design

Further studies into the synthesis and characterization of new liquid crystal (LC) compounds based on the 4-[(4-butyl-2,6-difluorophenyl)ethynyl]biphenyl core have highlighted an alternative molecular approach to conventional LC design. These compounds, characterized by their nematic behavior over a broad temperature range, present an innovative direction for medium to highly birefringent liquid crystalline mixtures. The dielectrically positive nature of these new family compounds underlines their potential in enhancing the performance of liquid crystal displays and other related devices (Herman et al., 2017).

Photophysical Properties

In the realm of photophysical properties, specific cruciforms related to 1,1'-Biphenyl derivatives have demonstrated unique behavior when exposed to various chemical agents. The substitution pattern in these compounds leads to spatial separation of frontier molecular orbitals, allowing for the independent addressing of HOMO or LUMO by acidic or basic agents. This characteristic suggests potential applications in sensor technology, especially for detecting metal cations and amines, due to the significant changes in fluorescence upon exposure to these substances (McGrier et al., 2011).

Thermal Stability and Antioxidant Properties

Research into the thermal behavior and antioxidant properties of related biphenyl compounds has revealed that certain ethynyl and ethenyl end-capped imide resins synthesized from 1,1'-Biphenyl derivatives exhibit high thermal stability. The decomposition temperatures of these cured resins are above 200°C in a nitrogen atmosphere, with char yields at 800°C ranging from 59–65.5%. These findings underscore the potential of such compounds in high-temperature applications and as materials with inherent antioxidant properties (Alam & Varma, 1998).

properties

IUPAC Name

5-butyl-2-[2-[4-(4-butylphenyl)phenyl]ethynyl]-1,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28F2/c1-3-5-7-21-9-14-24(15-10-21)25-16-11-22(12-17-25)13-18-26-27(29)19-23(8-6-4-2)20-28(26)30/h9-12,14-17,19-20H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTKLKYXSCOTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C(C=C(C=C3F)CCCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60781060
Record name 4-Butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60781060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-

CAS RN

221526-80-3
Record name 4-Butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60781060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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